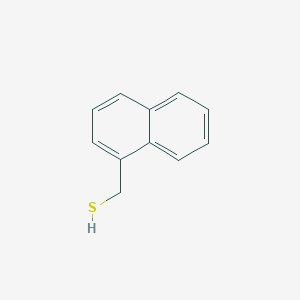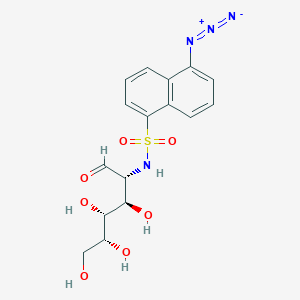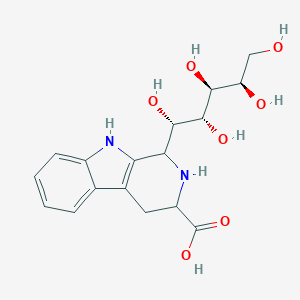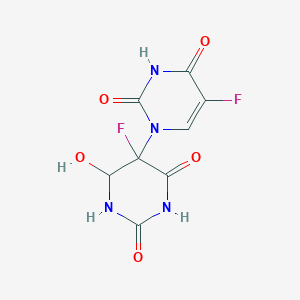
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, also known as 5-FU-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a derivative of the widely used chemotherapy drug 5-fluorouracil (5-FU) and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is similar to that of 5-FU. Both drugs are converted into active metabolites in the body that inhibit the synthesis of DNA and RNA, which leads to the death of rapidly dividing cancer cells. However, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is more effective than 5-FU in inhibiting the activity of DPD, an enzyme that breaks down 5-FU in the body. This leads to higher levels of active metabolites of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in the body, which enhances its anticancer activity.
Effets Biochimiques Et Physiologiques
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of tumors and reduce the incidence of metastasis. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to have less toxicity than 5-FU, with fewer side effects such as gastrointestinal toxicity, myelosuppression, and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in lab experiments include its high potency and low toxicity compared to 5-FU. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer cell biology. However, one limitation of using 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in lab experiments is its high cost, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the research on 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. One direction is to further investigate the mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil and its interactions with other anticancer drugs. Another direction is to conduct clinical trials to evaluate the efficacy and safety of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in cancer patients. In addition, there is a need to develop more cost-effective synthesis methods for 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil to make it more widely available for research purposes.
Conclusion
In conclusion, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil (1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil) is a promising anticancer drug that has been extensively studied for its potential use in cancer treatment. It has shown higher potency and lower toxicity than 5-FU in preclinical studies and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil and its potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil involves the reaction of 5-FU with hydroxylamine hydrochloride to form 5-FU-hydroxamic acid, which is then reacted with dihydropyrimidine dehydrogenase (DPD) inhibitor to form 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. The chemical structure of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is shown in Figure 1.
Applications De Recherche Scientifique
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is more effective than 5-FU in inhibiting the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to be less toxic than 5-FU in animal studies.
Propriétés
Numéro CAS |
142237-28-3 |
|---|---|
Nom du produit |
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil |
Formule moléculaire |
C8H6F2N4O5 |
Poids moléculaire |
276.15 g/mol |
Nom IUPAC |
5-fluoro-1-(5-fluoro-4-hydroxy-2,6-dioxo-1,3-diazinan-5-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6F2N4O5/c9-2-1-14(7(19)11-3(2)15)8(10)4(16)12-6(18)13-5(8)17/h1,4,16H,(H,11,15,19)(H2,12,13,17,18) |
Clé InChI |
NLAFMRFXDRRFSK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2(C(NC(=O)NC2=O)O)F)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2(C(NC(=O)NC2=O)O)F)F |
Synonymes |
1-(5'-fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil HDFU-5-FU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




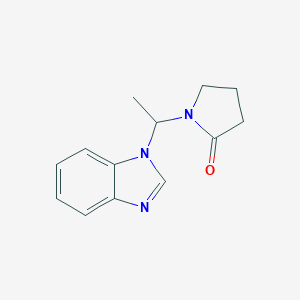

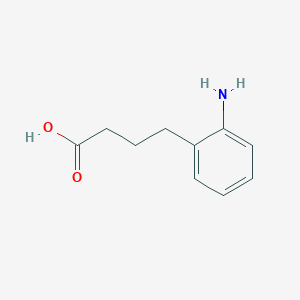

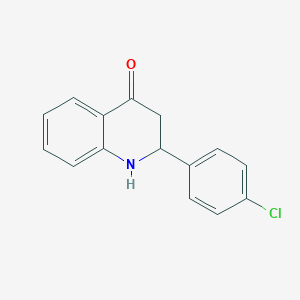
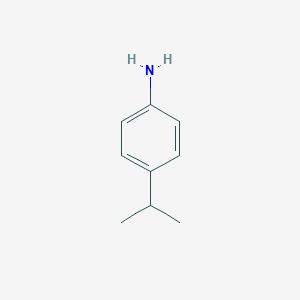
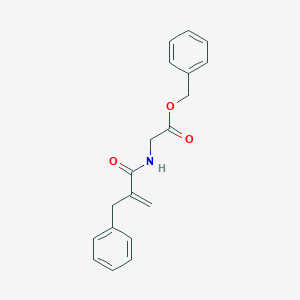
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
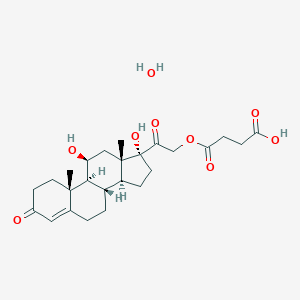
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
